Diethyl (chloromethyl)phosphonate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67753. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

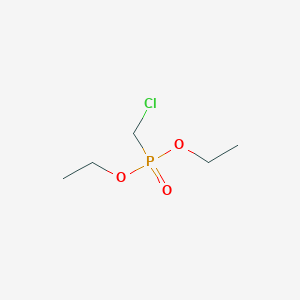

Structure

3D Structure

属性

IUPAC Name |

1-[chloromethyl(ethoxy)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClO3P/c1-3-8-10(7,5-6)9-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBIWKMCTWJLPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062883 | |

| Record name | Phosphonic acid, (chloromethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3167-63-3 | |

| Record name | Diethyl P-(chloromethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3167-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-(chloromethyl)-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003167633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (chloromethyl)phosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-(chloromethyl)-, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, (chloromethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (chloromethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl (chloromethyl)phosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3LYK2K3U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl (chloromethyl)phosphonate: Synthesis, Reactivity, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl (chloromethyl)phosphonate is a versatile C2-building block in organophosphorus chemistry, valued for its dual reactivity. The presence of a reactive chloromethyl group and the phosphonate moiety allows for a range of chemical transformations, making it a crucial intermediate in the synthesis of various organic molecules, including biologically active compounds. This guide provides a comprehensive overview of its fundamental properties, detailed synthetic protocols, key reaction mechanisms, and significant applications, with a particular focus on its role in the development of antiviral agents and other pharmaceuticals.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with the chemical formula C₅H₁₂ClO₃P.[1] Its key properties are summarized in the table below, providing a foundational understanding of its physical characteristics and identifiers.

| Property | Value | Reference(s) |

| CAS Number | 3167-63-3 | [2] |

| Molecular Formula | C₅H₁₂ClO₃P | [3] |

| Molecular Weight | 186.57 g/mol | [3] |

| Boiling Point | 109-110 °C at 10 mmHg | |

| Density | 1.2 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.437 | |

| Flash Point | 86 °C (186.8 °F) - closed cup | |

| Solubility | Soluble in THF, ether, dichloromethane, chloroform. | [4] |

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[5][6] This reaction provides a reliable pathway for the formation of the carbon-phosphorus bond.

The Michaelis-Arbuzov Reaction: A Mechanistic Overview

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide.[7] The reaction proceeds through a two-step mechanism:

-

Nucleophilic Attack: The trivalent phosphorus atom of the triethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction. This initial step forms a phosphonium salt intermediate.

-

Dealkylation: The displaced halide ion then acts as a nucleophile and attacks one of the ethyl groups on the phosphonium salt, leading to the formation of the final phosphonate product and an ethyl halide byproduct.

The general workflow for this synthesis is depicted in the following diagram:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Triethyl phosphite

-

Chloroiodomethane (or another suitable chloromethylating agent)

-

Anhydrous high-boiling solvent (e.g., toluene), optional

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triethyl phosphite (1.0 equivalent).

-

Addition of Alkyl Halide: Slowly add chloroiodomethane (1.0-1.2 equivalents) to the flask. The reaction is often exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 120-160 °C) and maintain for several hours.[7] The progress of the reaction can be monitored by observing the distillation of the ethyl iodide byproduct.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the volatile byproducts and any excess starting material under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product as a clear liquid.[10]

Key Reactions and Mechanistic Insights

The utility of this compound in organic synthesis stems from its ability to participate in a variety of reactions, most notably the Horner-Wadsworth-Emmons reaction and nucleophilic substitutions.

The Horner-Wadsworth-Emmons (HWE) Reaction

A cornerstone application of this compound is its use in the Horner-Wadsworth-Emmons (HWE) reaction to form vinylphosphonates, which are valuable intermediates. The reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with a carbonyl compound.

Mechanism:

-

Deprotonation: A strong base (e.g., NaH, LDA) abstracts a proton from the carbon adjacent to the phosphorus atom, forming a nucleophilic phosphonate carbanion.

-

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.

-

Oxaphosphetane Formation and Elimination: The intermediate cyclizes to form an unstable four-membered ring intermediate (an oxaphosphetane), which then collapses to yield an alkene and a water-soluble phosphate byproduct.

The general mechanism of the HWE reaction is illustrated below:

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Nucleophilic Substitution Reactions

The chloromethyl group in this compound is susceptible to nucleophilic attack, allowing for the introduction of the phosphonomethyl moiety into various molecules. This is a key strategy in the synthesis of acyclic nucleoside phosphonates. The reactivity of the carbon-halogen bond generally follows the trend I > Br > Cl, which is typical for Sₙ2 reactions.[6]

Applications in Drug Development

The phosphonate group is a bioisostere of the phosphate group, offering increased stability against enzymatic hydrolysis.[11] This property makes phosphonate-containing compounds attractive candidates for antiviral and other therapeutic agents. This compound and its analogs are key precursors in the synthesis of these important molecules.

Synthesis of Acyclic Nucleoside Phosphonates (ANPs)

Acyclic nucleoside phosphonates are a class of antiviral drugs that are effective against a range of viruses.[11] The synthesis of these compounds often involves the alkylation of a nucleobase with a haloalkylphosphonate. For instance, analogs of PMEA (adefovir), a drug used to treat hepatitis B, are synthesized using precursors derived from chloroalkoxyalkylphosphonates.[11] The general synthetic strategy involves the condensation of a purine or pyrimidine base with a precursor containing the phosphonomethoxyethyl side chain.[11]

The workflow for the synthesis of a generic acyclic nucleoside phosphonate is outlined below:

Caption: General workflow for the synthesis of Acyclic Nucleoside Phosphonates.

Spectroscopic Characterization

Confirmation of the structure of this compound is typically achieved through spectroscopic methods, primarily NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) of the ethoxy groups, a multiplet for the methylene protons (CH₂) of the ethoxy groups, and a doublet for the chloromethyl protons (CH₂Cl) due to coupling with the phosphorus atom.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl and methylene carbons of the ethoxy groups, and a signal for the chloromethyl carbon, which will also exhibit coupling to the phosphorus atom.[12]

-

³¹P NMR: The phosphorus-31 NMR spectrum will show a single resonance characteristic of a phosphonate.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

P=O stretch: A strong absorption band typically in the region of 1250-1200 cm⁻¹.

-

P-O-C stretch: Strong absorptions in the 1050-1000 cm⁻¹ region.

-

C-H stretch: Absorptions in the 3000-2850 cm⁻¹ region.

-

C-Cl stretch: An absorption in the 800-600 cm⁻¹ region.

Safety, Handling, and Disposal

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.

Handling:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing vapors or mists.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Do not allow to enter drains or waterways.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant applications in the development of pharmaceuticals, particularly antiviral agents. Its synthesis via the Michaelis-Arbuzov reaction is well-established, and its reactivity in Horner-Wadsworth-Emmons and nucleophilic substitution reactions allows for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe use in research and drug development.

References

- 1. This compound(3167-63-3) 1H NMR spectrum [chemicalbook.com]

- 2. Diethyl chlorophosphate(814-49-3) 1H NMR spectrum [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound(3167-63-3) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to Diethyl (chloromethyl)phosphonate: Synthesis, Structure, and Applications in Drug Discovery

Introduction: Unveiling a Versatile Reagent in Organic Synthesis

Diethyl (chloromethyl)phosphonate is an organophosphorus compound of significant interest to researchers and professionals in organic synthesis and drug development. Its utility as a versatile building block stems from the presence of a reactive chloromethyl group attached to a phosphonate moiety. This unique structural arrangement facilitates a variety of chemical transformations, most notably the Horner-Wadsworth-Emmons reaction, enabling the stereoselective formation of alkenes. This guide provides a comprehensive overview of the chemical structure, formula, synthesis, and key applications of this compound, with a particular focus on its role in the synthesis of potential therapeutic agents.

PART 1: Chemical Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular structure and formula.

Molecular Formula: C₅H₁₂ClO₃P[1][2][3]

Chemical Structure:

The structure features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a chloromethyl group (-CH₂Cl) and two ethoxy groups (-OCH₂CH₃).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3167-63-3 | [1][2][4][5] |

| Molecular Weight | 186.57 g/mol | [1][4][5] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | 109-110 °C at 10 mmHg | [3][4] |

| Density | 1.2 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.437 | [3][4] |

| SMILES String | CCOP(=O)(CCl)OCC | [1][2][4] |

| InChI Key | MZBIWKMCTWJLPT-UHFFFAOYSA-N | [2][4] |

PART 2: Synthesis of this compound

The synthesis of this compound is most commonly achieved via the Michaelis-Arbuzov reaction. This powerful reaction forms a carbon-phosphorus bond through the reaction of a trialkyl phosphite with an alkyl halide.

Underlying Principle: The Michaelis-Arbuzov Reaction

The reaction proceeds through the nucleophilic attack of the phosphorus atom of triethyl phosphite on the electrophilic carbon of a dihalomethane, such as dichloromethane or chloroiodomethane. A subsequent dealkylation step, typically facilitated by the displaced halide ion, yields the final phosphonate product. The choice of dihalomethane and reaction conditions can be optimized to favor the formation of the monochlorinated product.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative method for the synthesis of this compound.

Materials:

-

Triethyl phosphite

-

Dichloromethane (excess)

-

Anhydrous reaction vessel

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add an excess of dichloromethane.

-

Addition of Reactant: Slowly add triethyl phosphite to the dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The use of an excess of dichloromethane helps to minimize the formation of bis(diethylphosphono)methane.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Workup and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess dichloromethane is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

Causality Behind Experimental Choices:

-

Excess Dichloromethane: Using a large excess of dichloromethane shifts the equilibrium towards the formation of the desired monochlorinated product and minimizes the formation of the diphosphonated byproduct.

-

Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen, which could hydrolyze the phosphite starting material.

-

Fractional Distillation: This purification technique is essential to separate the desired product from any remaining starting materials and byproducts, ensuring a high purity of the final compound.

PART 3: Applications in Drug Development

This compound is a valuable reagent in the synthesis of various compounds with potential therapeutic applications, particularly in the development of antiviral and anticancer agents.[6][7] Its utility is primarily centered around the Horner-Wadsworth-Emmons reaction.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Gateway to Bioactive Molecules

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for the synthesis of alkenes from aldehydes and ketones.[2][8] It offers several advantages, including the formation of a water-soluble phosphate byproduct that is easily removed and, most importantly, a high degree of stereoselectivity, typically favoring the formation of the (E)-alkene.[2][8][9]

The reaction begins with the deprotonation of the phosphonate at the α-carbon using a base (e.g., NaH, LDA) to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting intermediate collapses to form an alkene and a dialkyl phosphate salt.

Caption: Horner-Wadsworth-Emmons Reaction Workflow.

Case Study: Synthesis of Phosphonate-Based Antiviral Agents

Acyclic nucleoside phosphonates are a class of antiviral drugs that act as mimics of natural nucleoside monophosphates.[10] Their stability against enzymatic cleavage makes them potent and long-lasting inhibitors of viral DNA polymerases. The synthesis of these analogs often involves the alkylation of a nucleobase with a haloalkylphosphonate, a derivative that can be prepared from this compound. For example, the core phosphonate moiety of drugs like Tenofovir can be introduced using reagents derived from such phosphonates.[11]

Case Study: Development of Novel Anticancer Agents

Researchers have synthesized novel α-aminophosphonate derivatives that exhibit significant antitumor activities.[7] A one-pot, three-component reaction involving an aldehyde, an amine, and a dialkyl phosphite (which can be derived from this compound) provides a straightforward route to these promising anticancer compounds. Studies have shown that some of these compounds can induce apoptosis in cancer cell lines.[7]

PART 4: Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] All manipulations should be performed in a well-ventilated fume hood. It is classified as a combustible liquid.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a reliable and versatile platform for the construction of complex molecules. Its pivotal role in the Horner-Wadsworth-Emmons reaction has cemented its importance in the synthesis of stereodefined alkenes, which are common structural motifs in numerous biologically active compounds. For researchers and professionals in drug development, a thorough understanding of the synthesis, reactivity, and applications of this compound is essential for the continued innovation of novel therapeutics.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 3167-63-3 [amp.chemicalbook.com]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Wittig-Horner Reaction [organic-chemistry.org]

- 10. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dspace.mit.edu [dspace.mit.edu]

An In-depth Technical Guide to the Synthesis of Diethyl (Chloromethyl)phosphonate

Abstract

This technical guide provides a comprehensive overview of the synthesis of diethyl (chloromethyl)phosphonate, a versatile reagent in organic chemistry.[1][2] It is intended for an audience of researchers, scientists, and professionals in the field of drug development. The document details the prevalent synthetic methodologies, with a particular focus on the Michaelis-Arbuzov and Pudovik-type reactions. Each protocol is presented with an emphasis on the underlying mechanistic principles, experimental causality, and practical considerations for ensuring high yield and purity. Furthermore, this guide includes detailed sections on the purification and characterization of the final product, as well as critical safety protocols for handling the hazardous materials involved.

Introduction: The Significance of this compound

This compound is a key organophosphorus compound widely utilized as a reactant in a variety of organic transformations.[2][3] Its utility stems from the presence of a reactive chloromethyl group attached to a phosphonate moiety, making it an excellent substrate for nucleophilic substitution and a precursor for Horner-Wadsworth-Emmons reagents. These reagents are instrumental in the formation of carbon-carbon double bonds, a fundamental process in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds.[2][3] The applications of this compound are extensive, including its use in the synthesis of cyclopropanes, cyclopentanes, and pyrrolidine derivatives.[2][3]

Core Synthetic Strategies

The synthesis of this compound can be approached through several established routes. The selection of a particular method often depends on the desired scale, available starting materials, and specific purity requirements. This guide will focus on the two most prominent and reliable methods: the Michaelis-Arbuzov reaction and a Pudovik-type reaction involving paraformaldehyde and phosphorus trichloride.

The Michaelis-Arbuzov Reaction: A Classic Approach

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a direct route to phosphonates from trialkyl phosphites and alkyl halides.[4][5] In the context of this compound synthesis, this reaction typically involves the treatment of triethyl phosphite with chloromethyl chloride (dichloromethane).

2.1.1. Mechanistic Rationale

The reaction proceeds via a two-step mechanism.[5] The first step is a nucleophilic attack of the trivalent phosphorus atom of triethyl phosphite on the electrophilic carbon of dichloromethane, resulting in the formation of a phosphonium salt intermediate.[4][5] The second step involves the dealkylation of this intermediate by the displaced chloride ion, which attacks one of the ethyl groups in an SN2 fashion to yield the final this compound and ethyl chloride as a byproduct.[5]

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

2.1.2. Experimental Protocol: Michaelis-Arbuzov Synthesis

Materials:

-

Triethyl phosphite

-

Dichloromethane (excess)

-

Reaction vessel equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

Charge the reaction vessel with triethyl phosphite.

-

Add a significant excess of dichloromethane to the vessel. The excess dichloromethane serves as both a reactant and a solvent.

-

Heat the mixture to reflux with vigorous stirring. The reaction temperature is dictated by the boiling point of dichloromethane (39.6 °C).

-

Maintain the reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

After the reaction is complete, remove the excess dichloromethane and the ethyl chloride byproduct by distillation.

-

The crude this compound is then purified by vacuum distillation.

Table 1: Typical Reaction Parameters for Michaelis-Arbuzov Synthesis

| Parameter | Value | Justification |

| Reactant Ratio (DCM:TEP) | > 5:1 | Drives the reaction to completion and serves as the solvent. |

| Temperature | Reflux (~40 °C) | Provides sufficient energy for the reaction while being mild. |

| Reaction Time | 12-24 hours | Ensures high conversion of the starting materials. |

| Purification Method | Vacuum Distillation | Separates the product from non-volatile impurities.[6] |

A Pudovik-Type Reaction: Synthesis from Paraformaldehyde and Phosphorus Trichloride

An alternative and widely used industrial method for the synthesis of this compound involves the reaction of paraformaldehyde with phosphorus trichloride in the presence of a catalyst, followed by esterification with ethanol. This method, while involving more hazardous materials, can be highly efficient.

2.2.1. Mechanistic Insights

This synthesis is a multi-step process. Initially, paraformaldehyde depolymerizes to formaldehyde, which then reacts with phosphorus trichloride. This is followed by a complex series of reactions, ultimately leading to the formation of a chloromethylphosphonic dichloride intermediate. This intermediate is then esterified with ethanol to produce the final product.

Caption: Simplified workflow for the Pudovik-type synthesis.

2.2.2. Experimental Protocol: Pudovik-Type Synthesis

Materials:

-

Phosphorus trichloride[11]

-

Ethanol (anhydrous)

-

Inert solvent (e.g., toluene)

-

Reaction vessel with a mechanical stirrer, dropping funnel, reflux condenser, and a gas outlet connected to a scrubber.

Procedure:

-

Suspend paraformaldehyde in an inert solvent within the reaction vessel under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension in an ice bath.

-

Slowly add phosphorus trichloride to the cooled suspension with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours.

-

Cool the reaction mixture again in an ice bath.

-

Slowly add anhydrous ethanol to the mixture. This esterification step is also exothermic.

-

After the addition of ethanol, the mixture is typically heated to complete the esterification.

-

The reaction mixture is then worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to neutralize any acidic byproducts.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation.

Purification and Characterization

Independent of the synthetic route, the final product requires purification to remove unreacted starting materials and byproducts.

Purification

Vacuum distillation is the most common method for purifying this compound.[6] The product has a boiling point of approximately 109-110 °C at 10 mmHg.[3][12]

Chromatography on silica gel can also be employed for small-scale purifications or to achieve very high purity. A typical eluent system is a mixture of hexanes and diethyl ether.[6]

Characterization

The identity and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl groups (a triplet for the CH₃ and a quartet for the OCH₂) and a doublet for the chloromethyl (ClCH₂) protons due to coupling with the phosphorus atom.[13][14]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbons of the ethyl groups and the chloromethyl group, with the latter showing a doublet due to C-P coupling.[14]

-

³¹P NMR: The phosphorus NMR spectrum will exhibit a single peak, confirming the presence of a single phosphorus-containing species.

Table 2: Expected NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~1.3 | Triplet | ~7 | -OCH₂CH ₃ |

| ¹H | ~3.6 | Doublet | ~8 | ClCH ₂P |

| ¹H | ~4.1 | Quintet | ~7 | -OCH ₂CH₃ |

| ³¹P | ~18-20 | Singlet | - | P =O |

(Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.)

3.2.2. Other Techniques

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the P=O, P-O-C, and C-Cl bonds.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[14]

Safety and Handling

The synthesis of this compound involves the use of hazardous materials that require strict safety protocols.

-

Phosphorus Trichloride: Is highly toxic, corrosive, and reacts violently with water.[11] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[11]

-

Paraformaldehyde: Is a flammable solid and a source of formaldehyde, which is a known carcinogen and sensitizer.[7][8][9][10] Inhalation of dust and vapor should be avoided by working in a fume hood and wearing respiratory protection if necessary.[8][10]

-

This compound: Is an irritant to the skin, eyes, and respiratory system.[3][12][15] Appropriate PPE should be worn during handling.

All experimental work should be conducted in a well-ventilated chemical fume hood. An emergency eyewash and safety shower must be readily accessible.

Conclusion

The synthesis of this compound is a well-established process with multiple reliable routes. The choice between the Michaelis-Arbuzov reaction and the Pudovik-type synthesis depends on factors such as scale, available equipment, and safety considerations. Careful execution of the experimental protocols and adherence to safety guidelines are paramount for the successful and safe synthesis of this important chemical reagent. The detailed characterization techniques outlined in this guide will ensure the identity and purity of the final product, making it suitable for its diverse applications in modern organic synthesis.

References

- 1. This compound | 3167-63-3 | DAA16763 [biosynth.com]

- 2. This compound CAS#: 3167-63-3 [amp.chemicalbook.com]

- 3. 氯甲基膦酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Arbuzov Reaction [organic-chemistry.org]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. carlroth.com [carlroth.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. ehs.washington.edu [ehs.washington.edu]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. Diethyl chloromethylphosphonate 97 3167-63-3 [sigmaaldrich.com]

- 13. This compound(3167-63-3) 1H NMR [m.chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to Diethyl (chloromethyl)phosphonate: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl (chloromethyl)phosphonate is a pivotal organophosphorus reagent, widely recognized for its utility in carbon-carbon bond formation, most notably in the Horner-Wadsworth-Emmons (HWE) reaction. This guide provides a comprehensive technical overview of its core physicochemical properties, including its precise molecular weight, synthesis protocols, and mechanistic insights into its reactivity. Authored for the practicing scientist, this document synthesizes established chemical principles with practical, field-proven methodologies to empower researchers in leveraging this versatile compound for advanced organic synthesis and drug development.

Core Physicochemical Properties

A foundational understanding of a reagent's physical and chemical characteristics is paramount for its effective and safe application in experimental design. This compound is a colorless to light yellow liquid whose properties are well-documented.[1][2][3] The molecular weight, a critical parameter for stoichiometric calculations in reaction planning, is 186.57 g/mol .[1][4][5][6]

Key quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Weight | 186.57 g/mol | [4][5][6] |

| Molecular Formula | C₅H₁₂ClO₃P | [4][5][6] |

| CAS Number | 3167-63-3 | [1][4][5] |

| Density | 1.2 g/mL at 25 °C | [1][7] |

| Boiling Point | 109-110 °C at 10 mmHg | [1][7] |

| Refractive Index (n20/D) | 1.437 | [1][7] |

| Flash Point | 86 °C (186.8 °F) - closed cup |

Synthesis of this compound

The classical and most common laboratory-scale synthesis of phosphonates is the Michaelis-Arbuzov reaction.[8] This reaction provides a reliable pathway to this compound. The causality behind this choice is the reaction's efficiency and the commercial availability of the starting materials. It involves the reaction of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide. In this case, chloroiodomethane or bromochloromethane serves as the electrophilic partner.

The reaction proceeds via an initial Sₙ2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate. In a subsequent step, the displaced halide anion attacks one of the ethyl groups on the phosphonium intermediate, displacing the desired this compound product and a volatile ethyl halide byproduct (e.g., ethyl iodide or ethyl bromide), which can be easily removed.

Diagram: Michaelis-Arbuzov Reaction Mechanism

Caption: Mechanism for the synthesis of this compound.

Application in the Horner-Wadsworth-Emmons (HWE) Reaction

This compound is a premier reagent for the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern organic synthesis for creating alkenes (olefins) with high stereoselectivity.[7][9] Compared to the classical Wittig reaction, the HWE reaction offers significant advantages:

-

Enhanced Nucleophilicity: The phosphonate-stabilized carbanion is more nucleophilic and typically more reactive than the corresponding phosphonium ylide, allowing it to react efficiently even with sterically hindered ketones.[8][10]

-

Simplified Workup: The byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which is easily removed from the reaction mixture by a simple aqueous extraction, greatly simplifying product purification.[8][10]

-

Stereochemical Control: The HWE reaction predominantly yields the thermodynamically more stable (E)-alkene (trans-isomer), a feature attributed to the stereochemical course of the elimination step from the oxaphosphetane intermediate.[8][9][10]

Mechanistic Pathway

The authoritative grounding for the HWE mechanism involves three key stages:

-

Deprotonation: A strong base (e.g., Sodium Hydride, NaH) abstracts the acidic α-proton from the this compound, generating a highly nucleophilic phosphonate carbanion. The choice of base is critical; NaH provides irreversible deprotonation, driving the reaction forward.

-

Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms a tetrahedral betaine-like intermediate.[10]

-

Elimination: This intermediate rearranges to form a cyclic oxaphosphetane. The oxaphosphetane then collapses, eliminating the phosphate byproduct and forming the new carbon-carbon double bond of the alkene product.[9][10]

Diagram: Horner-Wadsworth-Emmons Reaction Pathway

Caption: Key stages of the Horner-Wadsworth-Emmons (HWE) reaction.

Experimental Protocol: Synthesis of an (E)-Alkene

This protocol provides a self-validating, step-by-step methodology for a typical HWE olefination using this compound. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize an (E)-alkene from an aldehyde.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Aldehyde (substrate)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

Step-by-Step Methodology

-

Preparation of the Phosphonate Anion (The "Why"):

-

1a. Suspend sodium hydride (1.1 eq.) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar). Causality: An inert atmosphere is crucial as NaH and the resulting carbanion are highly reactive with air and moisture.

-

1b. Cool the suspension to 0 °C using an ice bath. Causality: Cooling controls the exothermic reaction of NaH with the phosphonate and prevents side reactions.

-

1c. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the stirred suspension over 15 minutes. Causality: Dropwise addition maintains temperature control and ensures a smooth reaction.

-

1d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The cessation of hydrogen gas evolution indicates the complete formation of the carbanion.

-

-

Olefination Reaction (The "Why"):

-

2a. Cool the resulting phosphonate anion solution back down to 0 °C.

-

2b. Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise. Causality: The reaction with the aldehyde is also exothermic. Slow addition at low temperatures prevents dimerization or decomposition of the aldehyde and maximizes yield.

-

2c. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-4 hours).

-

-

Workup and Purification (The "Why"):

-

3a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Causality: NH₄Cl is a mild acid that safely neutralizes any unreacted NaH and the anionic species in the mixture.

-

3b. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Causality: The organic product is more soluble in ethyl acetate, allowing for its separation from the water-soluble phosphate byproduct.

-

3c. Combine the organic layers and wash with water, then with brine. Causality: Washing with water removes residual water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.

-

3d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

3e. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to yield the pure (E)-alkene.

-

Diagram: Experimental Workflow for HWE Reaction

Caption: Step-by-step workflow for a typical HWE olefination experiment.

Safety and Handling

Scientific integrity demands a rigorous approach to safety. This compound is classified as an irritant.[4]

-

Hazard Statements:

-

Precautionary Measures:

-

P261 & P271: Avoid breathing vapors and use only outdoors or in a well-ventilated area, such as a chemical fume hood.[3][11]

-

P280: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3][4][11]

-

P302+P352: In case of skin contact, wash with plenty of soap and water.[5][11]

-

P305+P351+P338: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][11]

-

-

Storage: Store in a cool, dry, well-ventilated area (recommended 2-8°C) in a tightly sealed container.[1][3]

Like many organophosphorus compounds, it should be handled with care, assuming it may have cholinesterase-inhibiting properties.[12] All manipulations should be performed by trained personnel in a controlled laboratory setting.

Conclusion

This compound is more than a compound defined by its molecular weight of 186.57 g/mol . It is an enabling tool for the construction of complex organic molecules. Its reliability in the Horner-Wadsworth-Emmons reaction for producing (E)-alkenes, combined with a straightforward purification process, cements its status as an invaluable reagent in the synthetic chemist's arsenal. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is essential for its successful and safe implementation in research and development.

References

- 1. This compound CAS#: 3167-63-3 [amp.chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. This compound | 3167-63-3 | DAA16763 [biosynth.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Diethyl chloromethylphosphonate 97 3167-63-3 [sigmaaldrich.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. echemi.com [echemi.com]

- 12. CAS 3167-63-3: Diethyl P-(chloromethyl)phosphonate [cymitquimica.com]

Physical and chemical properties of diethyl (chloromethyl)phosphonate

Introduction

Diethyl (chloromethyl)phosphonate (CAS No: 3167-63-3) is a versatile organophosphorus reagent of significant interest to researchers and synthetic chemists, particularly in the fields of organic synthesis and drug development.[1][2] Its unique bifunctional nature, possessing both a reactive chloromethyl group and a phosphonate ester moiety, makes it a valuable precursor for a variety of chemical transformations. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, applications, and handling protocols, designed for professionals in research and development.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective application in experimental work. These parameters dictate appropriate handling, purification, and characterization techniques.

Physical Properties

This compound is typically a colorless to pale yellow liquid.[1][3] Its physical characteristics are critical for experimental setup, including solvent selection and purification methods like distillation.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClO₃P | [1] |

| Molecular Weight | 186.57 g/mol | [2][4] |

| Appearance | Colorless to light yellow clear liquid | [1][3] |

| Boiling Point | 109-110 °C at 10 mmHg | [4] |

| Density | 1.2 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.437 - 1.440 | [5] |

| Flash Point | 86 °C (186.8 °F) - closed cup | [4] |

Structural and Spectroscopic Data

Structural confirmation is paramount. The following identifiers and spectral data are definitive for this compound.

| Identifier Type | Value | Source(s) |

| CAS Number | 3167-63-3 | [1] |

| InChI Key | MZBIWKMCTWJLPT-UHFFFAOYSA-N | [1] |

| SMILES | CCOP(=O)(CCl)OCC | [1] |

Spectroscopic analysis provides the empirical backbone for structure verification. The key spectral features are summarized below.

| Spectroscopic Technique | Key Features and Observations | Source(s) |

| ¹H NMR | Data available, specific shifts depend on solvent and instrument frequency. | [3][6] |

| ¹³C NMR | Data available, specific shifts depend on solvent and instrument frequency. | [3][6] |

| Infrared (IR) | Characteristic P=O stretching vibrations are expected. | [5][7] |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation patterns confirm the structure. | [3][6] |

PART 2: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its ability to participate in cornerstone reactions of organic chemistry, primarily driven by the phosphonate moiety and the reactive C-Cl bond.

Core Reactivity

The molecule's reactivity is twofold:

-

Phosphonate-based Reactivity : The protons on the carbon adjacent to the phosphorus atom (the α-carbon) are acidic and can be removed by a base. This generates a nucleophilic phosphonate carbanion, the key intermediate in the Horner-Wadsworth-Emmons reaction.

-

Chloromethyl Reactivity : The chlorine atom is a good leaving group, making the chloromethyl carbon susceptible to nucleophilic substitution reactions.[1][4]

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a cornerstone of alkene synthesis, valued for its high stereoselectivity, typically favoring the formation of (E)-alkenes.[8][9] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[10] The primary advantage over the classic Wittig reaction is that the byproduct, a dialkyl phosphate salt, is water-soluble and easily removed during workup.[9]

The causality behind its stereoselectivity lies in the thermodynamic control of the reaction intermediates. The formation of the oxaphosphetane intermediate is the rate-limiting step, and the transition state leading to the (E)-alkene is sterically favored and therefore lower in energy.[8][11]

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

The Michaelis-Arbuzov Reaction

While this compound is a product of a reaction analogous to the Michaelis-Arbuzov reaction, understanding this fundamental transformation is key to the synthesis of phosphonates in general. The reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.[12][13] This forms a phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product.[14] The choice of a primary alkyl halide is crucial as secondary halides often lead to elimination side products.[12]

Caption: General Mechanism of the Michaelis-Arbuzov Reaction.

Other Synthetic Applications

The reactivity of this compound extends to various other transformations, making it a versatile building block. It is a reactant involved in:

-

Nucleophilic substitution followed by alkylation.[4]

-

Synthesis of cyclopropane and pyrrolidine derivatives.[4]

-

One-pot alkylation-boration reactions.[4]

-

Ring expansion of zirconacycles.[4]

PART 3: Relevance in Drug Discovery and Development

Organophosphorus compounds, particularly phosphonates, are of growing interest in medicinal chemistry. They can act as stable mimics of phosphate esters or as transition-state analogues for enzymatic reactions. The phosphonate group can enhance biological activity and improve pharmacokinetic properties of drug candidates.[15]

This compound serves as a key starting material for introducing the phosphonate moiety into more complex molecules, which may possess antiviral, antibacterial, or antitumor properties.[15][16] Its utility as a precursor for creating active pharmaceutical ingredients (APIs) with enhanced therapeutic effects makes it a valuable tool in the drug discovery pipeline.[15]

PART 4: Safety, Handling, and Experimental Protocols

As with all organophosphorus compounds, adherence to strict safety protocols is non-negotiable.[1] This compound is classified as an irritant and may cause respiratory irritation.[3][4]

Hazard and Safety Information

| Hazard Type | GHS Classification and Precautionary Statements | Source(s) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][4] |

| Pictograms | GHS07 (Exclamation mark) | [4] |

| Precautionary Statements | P261: Avoid breathing mist/vapors.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4] |

| Storage | Store in a cool (2-8°C), dry, and well-ventilated place. Keep container tightly closed. | [3][17] |

Illustrative Experimental Protocol: Horner-Wadsworth-Emmons Olefination

This protocol is a representative, self-validating workflow. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize a vinyl chloride from an aldehyde using this compound under mild Masamune-Roush conditions, suitable for base-sensitive substrates.[18]

Materials:

-

This compound

-

Aldehyde (substrate)

-

Lithium Chloride (LiCl), anhydrous

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Acetonitrile (MeCN), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

References

- 1. CAS 3167-63-3: Diethyl P-(chloromethyl)phosphonate [cymitquimica.com]

- 2. This compound | 3167-63-3 | DAA16763 [biosynth.com]

- 3. Page loading... [guidechem.com]

- 4. Diethyl chloromethylphosphonate 97 3167-63-3 [sigmaaldrich.com]

- 5. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. This compound(3167-63-3) 1H NMR [m.chemicalbook.com]

- 7. This compound(3167-63-3) IR Spectrum [m.chemicalbook.com]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 11. Wittig-Horner Reaction [organic-chemistry.org]

- 12. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 13. Arbuzov Reaction [organic-chemistry.org]

- 14. m.youtube.com [m.youtube.com]

- 15. nbinno.com [nbinno.com]

- 16. chemimpex.com [chemimpex.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. benchchem.com [benchchem.com]

Diethyl (chloromethyl)phosphonate IUPAC name

An In-Depth Technical Guide to Diethyl (chloromethyl)phosphonate: Nomenclature, Synthesis, and Applications in Modern Organic Chemistry

Authored by a Senior Application Scientist

Introduction

In the landscape of modern organic synthesis, phosphonate reagents stand as indispensable tools for the construction of complex molecular architectures. Among these, this compound has emerged as a particularly versatile and powerful building block. Its utility, especially in the realm of carbon-carbon bond formation, has cemented its place in the synthetic chemist's arsenal. This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its precise nomenclature, synthetic methodologies, key chemical properties, and pivotal applications, with a particular focus on its role in the Horner-Wadsworth-Emmons reaction.

IUPAC Nomenclature and Chemical Identity

The formal IUPAC name for the compound is This compound .[1][2] This name is derived by treating the molecule as an ester of (chloromethyl)phosphonic acid with two ethyl groups. While other systematic names like "1-[chloromethyl(ethoxy)phosphoryl]oxyethane" exist, "this compound" is the most commonly accepted and used name in scientific literature and chemical catalogs.[3]

Chemical Structure and Properties:

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in a laboratory setting.

| Property | Value |

| CAS Number | 3167-63-3[1] |

| Molecular Formula | C5H12ClO3P[1] |

| Molecular Weight | 186.57 g/mol [2][3] |

| Appearance | Clear colorless to light yellow liquid[4] |

| Boiling Point | 109-110 °C at 10 mmHg |

| Density | 1.2 g/mL at 25 °C |

| Refractive Index | n20/D 1.437 |

| SMILES String | CCOP(=O)(CCl)OCC[3] |

| InChI Key | MZBIWKMCTWJLPT-UHFFFAOYSA-N[3] |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite, in this case, triethyl phosphite, with a haloalkane, chloroiodomethane. The high reactivity of the carbon-iodine bond facilitates the initial nucleophilic attack by the phosphite, followed by the expulsion of ethyl iodide to yield the desired phosphonate.

A generalized workflow for the synthesis is depicted below:

Caption: Michaelis-Arbuzov synthesis of this compound.

Chemical Reactivity and Applications

This compound is a versatile reagent primarily utilized for the introduction of a phosphonomethyl group into a molecule. This functionality is a cornerstone of the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes.

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to produce an alkene.[5] A key advantage of the HWE reaction over the related Wittig reaction is that the byproduct, a dialkyl phosphate salt, is water-soluble and easily removed from the reaction mixture, simplifying purification.[6][7]

The reaction generally proceeds with high stereoselectivity, predominantly forming the (E)-alkene.[5][6]

Mechanism of the Horner-Wadsworth-Emmons Reaction:

The mechanism begins with the deprotonation of the α-carbon of the phosphonate by a base to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming an oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a water-soluble phosphate byproduct.

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Applications in Drug Development and Medicinal Chemistry

The phosphonate moiety is a known phosphonic acid mimetic and has been incorporated into a variety of biologically active molecules. This compound and its derivatives are therefore valuable intermediates in the synthesis of potential therapeutic agents. The ability to form carbon-carbon bonds with high stereocontrol makes the HWE reaction a powerful tool in the total synthesis of natural products and the development of novel drug candidates. Phosphonate-containing compounds have shown a range of biological activities, including antiviral, antibacterial, and antitumor properties.

Experimental Protocol: A General Procedure for the Horner-Wadsworth-Emmons Reaction

The following is a representative experimental protocol for the olefination of an aldehyde using this compound.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Aldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the phosphonate carbanion.

-

Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

Safety and Handling

This compound is an irritant. It is harmful if swallowed, in contact with skin, or if inhaled.[8] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[3][8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.[9]

Handling and Storage:

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8]

-

Keep away from strong oxidizing agents.

In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[9]

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a reliable and efficient pathway for the formation of alkenes via the Horner-Wadsworth-Emmons reaction. Its straightforward synthesis, well-understood reactivity, and the ease of product purification make it an invaluable tool for chemists in both academic and industrial research, particularly in the fields of drug discovery and materials science. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for its safe and effective application in the laboratory.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. This compound CAS#: 3167-63-3 [amp.chemicalbook.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. chemicalbook.com [chemicalbook.com]

Discovery and history of diethyl (chloromethyl)phosphonate

An In-depth Technical Guide to Diethyl (chloromethyl)phosphonate: From Discovery to Modern Synthesis

Abstract

This compound, CAS 3167-63-3, is a cornerstone organophosphorus reagent renowned for its versatility in creating stable carbon-phosphorus bonds.[1][2] As a colorless to pale yellow liquid, its unique structure, featuring a reactive chloromethyl group adjacent to a phosphonate moiety, has established it as an indispensable building block in organic synthesis.[3] This guide provides a comprehensive overview of its historical discovery, the evolution of its synthetic methodologies, its chemical properties, and its critical applications, particularly in the development of novel therapeutic agents. For researchers and drug development professionals, understanding the trajectory of this compound from its foundational synthesis to its role in modern medicinal chemistry is paramount for leveraging its full potential.

Historical Context and Discovery: The Rise of Organophosphorus Chemistry

The story of this compound is intrinsically linked to the development of two seminal reactions in organophosphorus chemistry: the Michaelis-Arbuzov reaction and the Pudovik reaction. While a single "discovery" paper for this specific compound is not prominent, its existence is a logical extension of these foundational synthetic methods developed in the late 19th and early 20th centuries.

The Michaelis-Arbuzov reaction , first reported by August Michaelis and later extensively developed by Aleksandr Arbuzov, provided the first robust and general method for forming C-P bonds. This reaction, involving the treatment of a trialkyl phosphite with an alkyl halide, became the workhorse for synthesizing a vast array of phosphonates.[4] The synthesis of α-haloalkylphosphonates like this compound is a classic application of this powerful transformation.

Concurrently, the Pudovik reaction emerged as another critical tool, involving the addition of dialkyl phosphites to carbonyl compounds to form α-hydroxy phosphonates.[5][6] While not a direct synthesis for the title compound, the Pudovik reaction enriched the synthetic chemist's toolbox for creating functionalized phosphonates, driving further interest in the class of compounds to which this compound belongs.[5][7][8] These reactions collectively laid the groundwork for the synthesis and subsequent exploration of α-functionalized phosphonates as versatile synthetic intermediates.

Synthesis and Mechanistic Insights

The primary industrial and laboratory-scale synthesis of α-haloalkylphosphonates relies on the Michaelis-Arbuzov reaction. The process is valued for its efficiency and reliability.

The Michaelis-Arbuzov Reaction Pathway

The synthesis of the closely related diethyl (bromomethyl)phosphonate from triethyl phosphite and dibromomethane serves as an excellent model for the mechanism. The reaction proceeds through a two-step sequence:

-

Sₙ2 Attack: The nucleophilic phosphorus atom of the triethyl phosphite attacks one of the electrophilic halogenated carbons of the dihalomethane, displacing a halide ion and forming a phosphonium salt intermediate.

-

Dealkylation: The displaced halide ion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium salt in a second Sₙ2 reaction. This step yields the final diethyl (halomethyl)phosphonate product and a volatile ethyl halide byproduct.[4]

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

Alternative Synthetic Approaches

While the Michaelis-Arbuzov reaction is dominant, other methods have been explored. For instance, the chlorination of related phosphonates can yield chlorinated derivatives. However, these methods often suffer from lower yields and selectivity compared to the established Arbuzov pathway.[9]

Physicochemical Properties and Reactivity Profile

A thorough understanding of the compound's properties is essential for its effective application in research and development.

Key Physical Properties

| Property | Value | Reference |

| CAS Number | 3167-63-3 | [10] |

| Molecular Formula | C₅H₁₂ClO₃P | [2] |

| Molecular Weight | 186.57 g/mol | [2] |

| Appearance | Clear colorless to light yellow liquid | [3][11] |

| Boiling Point | 109-110 °C / 10 mmHg | [1] |

| Density | 1.2 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.437 | [1] |

Core Reactivity

The synthetic utility of this compound stems from two key features: the electrophilic chloromethyl carbon and the acidic α-protons.

-

Nucleophilic Substitution: The C-Cl bond is susceptible to attack by a wide range of nucleophiles, allowing for the straightforward introduction of the diethylphosphonomethyl moiety (-CH₂P(O)(OEt)₂).[1]

-

Carbanion Formation: The protons on the carbon adjacent to the phosphoryl group (P=O) are acidic. Treatment with a strong base (e.g., NaH, LDA) generates a stabilized phosphonate carbanion. This nucleophilic carbanion is a central player in C-C bond-forming reactions.[1]

Caption: Key Reactivity Pathways of this compound.

Applications in Drug Discovery and Development

Organophosphonates are of immense interest in medicinal chemistry because the phosphonate group serves as a stable, non-hydrolyzable isostere of the phosphate group.[12] This structural mimicry allows phosphonate-containing molecules to act as potent enzyme inhibitors, with applications ranging from antiviral to anticancer therapies.[12][13]

Role as a Phosphonate Prodrug Precursor

This compound is a key intermediate for synthesizing phosphonate analogues of nucleotides and other biologically active molecules. The diethyl ester groups can function as prodrug moieties, increasing lipophilicity and enhancing cell membrane permeability. Once inside the cell, endogenous esterases can cleave the ethyl groups to release the biologically active phosphonic acid.

Foundational Reagent in Key Reactions

-

Horner-Wadsworth-Emmons (HWE) Reaction: The stabilized carbanion derived from this compound and its derivatives are classic HWE reagents used to synthesize alkenes, a common structural motif in pharmaceuticals.[1]

-

Synthesis of Bioactive Molecules: It serves as a starting material for a variety of complex molecules. Its ability to participate in regioselective insertions and subsequent alkylations makes it a valuable tool for creating novel cyclopentane and pyrrolidine derivatives.[1] The phosphonate group it installs is found in compounds with demonstrated antiviral, antibacterial, and antitumor properties.[13][14]

Experimental Protocol: Synthesis of a Phosphonate Derivative

The following protocol outlines a general procedure for the alkylation of a nucleophile using this compound, a common step in drug development workflows.

Objective: To synthesize a novel phosphonate derivative via nucleophilic substitution.

Materials:

-

This compound (1.0 equiv)

-

Nucleophile (e.g., sodium salt of a phenol, 1.1 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium Iodide (NaI, catalytic amount)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the nucleophile (1.1 equiv) and anhydrous DMF.

-

Addition of Reagents: Add catalytic NaI. This is a crucial step in Finkelstein-type reactions to transiently form the more reactive iodo-intermediate, accelerating the reaction.

-

Initiation: Add this compound (1.0 equiv) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Causality Note: Heating provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.

-

Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.

-

Extraction: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. Self-Validation Note: The aqueous washes remove the DMF solvent and any unreacted ionic species, purifying the crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to yield the pure phosphonate product.

Conclusion

From its conceptual origins in the foundational Michaelis-Arbuzov reaction to its current status as a vital building block in medicinal chemistry, this compound has had a profound impact on organic synthesis. Its predictable reactivity and ability to introduce the robust phosphonate moiety make it an invaluable tool for researchers. As the demand for novel therapeutics continues to grow, the strategic application of this versatile reagent will undoubtedly continue to play a critical role in the development of next-generation pharmaceuticals.

References

- 1. This compound CAS#: 3167-63-3 [amp.chemicalbook.com]

- 2. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. CAS 3167-63-3: Diethyl P-(chloromethyl)phosphonate [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity [pharmrxiv.de]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound | 3167-63-3 | DAA16763 [biosynth.com]

- 11. Page loading... [guidechem.com]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Cornerstone: A Technical Guide to Key Reactions of Diethyl (Chloromethyl)phosphonate

Abstract

Diethyl (chloromethyl)phosphonate, a readily accessible organophosphorus compound, has emerged as a versatile and powerful reagent in modern organic synthesis. Its unique structural motif, featuring a reactive chloromethyl group directly attached to a phosphonate moiety, enables a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the core reactions involving this compound, with a particular focus on its pivotal role in the Horner-Wadsworth-Emmons olefination, its synthesis via the Michaelis-Arbuzov reaction, and its utility in various alkylation and cyclization strategies. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols to leverage the full synthetic potential of this key building block.

Introduction: The Molecular Architecture and Reactivity of this compound

This compound [CAS No: 3167-63-3] is a colorless to pale yellow liquid characterized by a phosphonate group bonded to a chloromethyl unit.[1][2] This arrangement confers a dual reactivity profile. The phosphorus center is electrophilic, while the methylene protons adjacent to the phosphonate group are acidic and can be removed by a base to generate a nucleophilic carbanion. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions.[1] This combination of features makes it a valuable reagent for the formation of carbon-carbon and carbon-heteroatom bonds.[3] Its applications are extensive, ranging from the synthesis of simple alkenes to the construction of complex heterocyclic scaffolds relevant to medicinal chemistry.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂ClO₃P | [4] |

| Molecular Weight | 186.57 g/mol | [4] |

| Boiling Point | 109-110 °C / 10 mmHg | [3] |

| Density | 1.2 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.437 | [3] |

Synthesis: The Michaelis-Arbuzov Reaction

The primary industrial and laboratory-scale synthesis of this compound relies on the well-established Michaelis-Arbuzov reaction.[5] This reaction involves the treatment of a trialkyl phosphite, typically triethyl phosphite, with an alkyl halide. In this specific case, chloroiodomethane or dichloromethane can be used, though the former is often preferred for its higher reactivity.